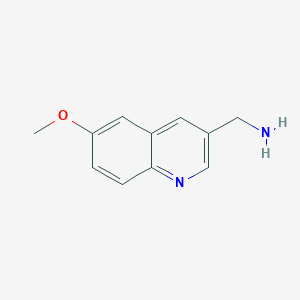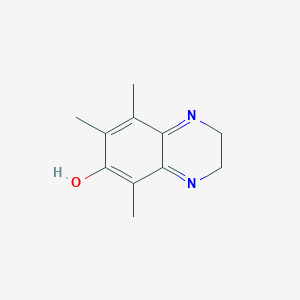
5,7,8-Trimethyl-3,4-dihydroquinoxalin-6(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7,8-Trimethyl-3,4-dihydroquinoxalin-6(2H)-one is a heterocyclic organic compound. Compounds of this nature often exhibit interesting chemical properties and biological activities, making them valuable in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,8-Trimethyl-3,4-dihydroquinoxalin-6(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of Diamines and Diketones: This method involves the reaction of a diamine with a diketone under acidic or basic conditions.
Catalytic Hydrogenation: This method may involve the reduction of a quinoxaline derivative using a hydrogenation catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include:
Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.
Continuous Flow Reactors: Employed for large-scale production with consistent quality.
化学反応の分析
Types of Reactions
5,7,8-Trimethyl-3,4-dihydroquinoxalin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoxaline derivatives using oxidizing agents.
Reduction: Further hydrogenation to produce fully saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield quinoxaline derivatives.
Reduction: May yield fully saturated quinoxaline derivatives.
Substitution: May yield various substituted quinoxaline derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a lead compound for drug development.
Industry: As an intermediate in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5,7,8-Trimethyl-3,4-dihydroquinoxalin-6(2H)-one depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs to disrupt replication and transcription.
類似化合物との比較
Similar Compounds
Quinoxaline: A parent compound with similar structural features.
Trimethylquinoxaline: A derivative with different methyl group positions.
Dihydroquinoxaline: A reduced form with similar chemical properties.
Uniqueness
5,7,8-Trimethyl-3,4-dihydroquinoxalin-6(2H)-one is unique due to its specific substitution pattern and potential biological activities. Its unique structure may confer distinct chemical reactivity and biological properties compared to other similar compounds.
特性
CAS番号 |
98055-55-1 |
|---|---|
分子式 |
C11H14N2O |
分子量 |
190.24 g/mol |
IUPAC名 |
5,7,8-trimethyl-2,3-dihydroquinoxalin-6-ol |
InChI |
InChI=1S/C11H14N2O/c1-6-7(2)11(14)8(3)10-9(6)12-4-5-13-10/h14H,4-5H2,1-3H3 |
InChIキー |
SJGIXRUXMMZZNL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=NCCN=C2C(=C1O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane](/img/structure/B11905825.png)
![6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane](/img/structure/B11905830.png)
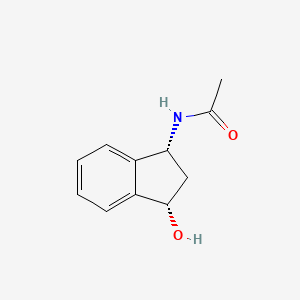
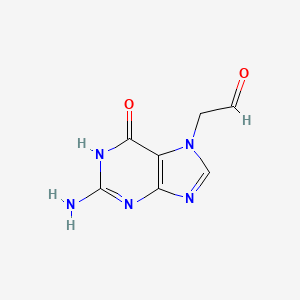

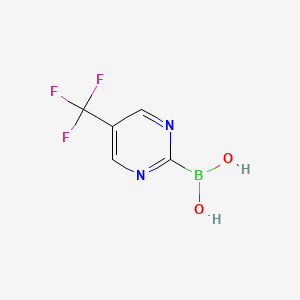
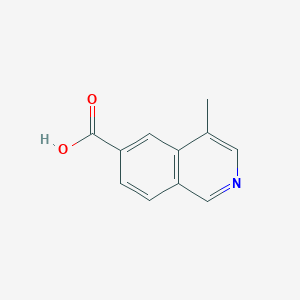
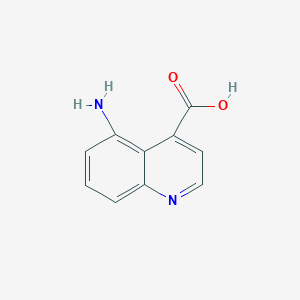
![4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid](/img/structure/B11905867.png)
